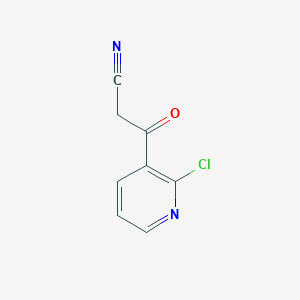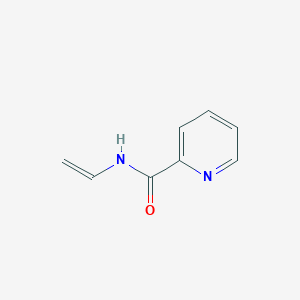
2-ブロモ-4-イソプロピル-6-ニトロアニリン
説明
2-Bromo-4-isopropyl-6-nitroaniline is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-isopropyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-isopropyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2-ブロモ-4-イソプロピル-6-ニトロアニリンは、有機合成における汎用性の高い中間体として機能します。その分子構造により、ニトロ化、臭素化、およびイソプロピル基の導入などの反応が可能になります。 この化合物は、より複雑な分子の合成に使用でき、特に医薬品や材料科学における潜在的な用途を持つ新規有機化合物の開発に役立ちます .
医薬品研究
医薬品研究では、この化合物の誘導体は、その治療の可能性について検討されています。例えば、その構造アナログは、キナーゼ阻害剤または薬物送達システムの成分としての活性について調査することができます。 特にニトロ基は、特定の生化学的経路を標的とする薬剤の設計の焦点となる可能性があります .
材料科学
2-ブロモ-4-イソプロピル-6-ニトロアニリンに存在する臭素とニトロ基は、新規材料の開発のための候補となります。 これは、ポリマーまたはコーティングの合成に使用でき、熱安定性の向上または特定の光学特性などの独自の特性を持つことができます .
分析化学
分析化学では、2-ブロモ-4-イソプロピル-6-ニトロアニリンは、さまざまな化学分析における標準品または試薬として使用できます。 その独特のスペクトル特性により、分光法研究における参照化合物となり、物質の同定と定量に役立ちます .
環境研究
この化合物の環境への影響、特にその分解生成物とその生態系への影響を研究することができます。 研究は、水または土壌中での分解、およびその誘導体の環境修復プロセスにおける潜在的な使用に焦点を当てることができます .
工業用途
工業規模では、2-ブロモ-4-イソプロピル-6-ニトロアニリンは、染料、顔料、またはその特性が所望の最終製品特性に寄与するその他の化学物質の製造に関与する可能性があります。 薄層クロマトグラフィーにおける固定相の成分としての役割も、適用範囲となる可能性があります .
作用機序
Target of Action
Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they might interact with a variety of biological targets .
Mode of Action
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “2-Bromo-4-isopropyl-6-nitroaniline” might affect. Aniline derivatives can undergo a variety of reactions, suggesting that they might interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the nitro and bromo groups could influence these properties.
Result of Action
Aniline derivatives can have a variety of biological effects, depending on their specific structures and targets .
Action Environment
The action of “2-Bromo-4-isopropyl-6-nitroaniline” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
2-Bromo-4-isopropyl-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 2-Bromo-4-isopropyl-6-nitroaniline and these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their conformation and activity.
Cellular Effects
2-Bromo-4-isopropyl-6-nitroaniline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-4-isopropyl-6-nitroaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, leading to changes in cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-isopropyl-6-nitroaniline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, 2-Bromo-4-isopropyl-6-nitroaniline can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-isopropyl-6-nitroaniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-isopropyl-6-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and viability.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-isopropyl-6-nitroaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, 2-Bromo-4-isopropyl-6-nitroaniline can induce toxic effects, such as liver damage and oxidative stress, in animal models.
Metabolic Pathways
2-Bromo-4-isopropyl-6-nitroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of reactive intermediates and metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-4-isopropyl-6-nitroaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Bromo-4-isopropyl-6-nitroaniline within cells can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-4-isopropyl-6-nitroaniline is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of 2-Bromo-4-isopropyl-6-nitroaniline can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-bromo-6-nitro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWIASQSAKBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717844 | |
| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309963-10-7 | |
| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(1H-Imidazol-2-YL)phenyl]boronic acid](/img/structure/B1506227.png)
![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)

![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)
![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)




